molecular formula C8H16N2O2 B1347424 3-(4-Methylpiperazin-1-yl)propanoic acid CAS No. 55480-45-0

3-(4-Methylpiperazin-1-yl)propanoic acid

Cat. No.: B1347424
CAS No.: 55480-45-0
M. Wt: 172.22 g/mol
InChI Key: JSHLMMUXJIDENZ-UHFFFAOYSA-N
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Description

Significance of Piperazine-Containing Compounds in Chemical Sciences

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structural motif is of paramount importance in medicinal chemistry and is a key component in numerous pharmaceuticals. bohrium.comwikipedia.org Piperazine and its derivatives are considered privileged scaffolds because their unique physicochemical properties often translate into favorable biological activity and improved pharmacokinetic profiles in drug candidates. bohrium.comresearchgate.net

The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors, which can enhance interaction with biological targets. bohrium.comresearchgate.net This feature, combined with the relative structural rigidity of the ring, often leads to improved target affinity and specificity. bohrium.comscilit.com Furthermore, the presence of the piperazine moiety can increase the polarity and aqueous solubility of a molecule, which may improve its oral bioavailability. bohrium.comresearchgate.net The versatility of the piperazine structure allows for easy modification, enabling chemists to fine-tune the properties of molecules for desired pharmacological effects. researchgate.netscilit.com As a result, piperazine derivatives have been successfully developed for a wide array of therapeutic applications, including as anticancer, antimicrobial, antiviral, and antidepressant agents. wikipedia.orgresearchgate.net In fact, piperazine ranks as the third most common nitrogen-containing heterocycle found in drug discovery. bohrium.com

Historical Context of Propanoic Acid Derivatives in Research

Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid first described in 1844 by chemist Johann Gottlieb. biocrates.comweebly.com By 1847, it was established as a distinct compound by French chemist Jean-Baptiste Dumas, who named it from the Greek words protos (first) and pion (fat), as it is the smallest carboxylic acid to exhibit properties of a fatty acid. biocrates.comweebly.com

Historically, research into propanoic acid and its derivatives has led to significant advancements across various scientific fields. Initially used as a preservative due to its antimicrobial properties, its applications have expanded considerably. biocrates.comresearchgate.net In the mid-20th century, the derivatization of propanoic acid became a fruitful area of research in medicinal chemistry. A landmark achievement was the development of Ibuprofen in the 1960s by the research team at Boots Group. wikipedia.org Ibuprofen, chemically (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) and exemplifies how the propanoic acid scaffold can be modified to produce potent therapeutic agents. wikipedia.orgnih.gov The success of profens (2-arylpropanoic acid derivatives) highlighted the importance of this chemical class in drug design. nih.gov Today, propanoic acid derivatives are investigated for a multitude of applications, including in the development of pharmaceuticals, plastics, and cosmetics. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHLMMUXJIDENZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50362761
Record name 3-(4-methylpiperazin-1-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55480-45-0
Record name 3-(4-methylpiperazin-1-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55480-45-0
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Synthetic Methodologies for 3 4 Methylpiperazin 1 Yl Propanoic Acid and Its Analogs

Established Synthetic Routes to 3-(4-Methylpiperazin-1-yl)propanoic Acid

The conventional synthesis of this compound is typically a two-step process. This process begins with the N-alkylation of 1-methylpiperazine (B117243) to create an ester intermediate, which is subsequently hydrolyzed to yield the final carboxylic acid. This approach is a common and effective method for producing N-alkylpiperazine derivatives. nih.gov

Hydrolysis Reactions in this compound Synthesis

The final and critical step in the established synthesis is the hydrolysis of the ester precursor, such as ethyl 3-(4-methylpiperazin-1-yl)propanoate. This reaction cleaves the ester bond to form the desired carboxylic acid and an alcohol byproduct. libretexts.org

Hydrolysis can be catalyzed by either an acid or a base. libretexts.org However, base-catalyzed hydrolysis, also known as saponification, is generally preferred in this context. The use of a dilute alkali, like sodium hydroxide, offers significant advantages: the reaction is irreversible and proceeds to completion, maximizing the yield. libretexts.orgchemguide.co.uk In contrast, acid-catalyzed hydrolysis is a reversible reaction, which may not result in complete conversion of the ester. chemguide.co.uk

The process involves heating the ester under reflux with an aqueous solution of a base such as sodium hydroxide. chemguide.co.uk This reaction produces the alcohol (e.g., ethanol) and the sodium salt of the carboxylic acid. To obtain the final this compound, the resulting solution containing the carboxylate salt is treated with a strong acid to protonate the carboxylate anion. chemguide.co.uk

Precursor Compounds in Synthesis (e.g., Ethyl 3-(4-Methylpiperazin-1-yl)propanoate)

Michael Addition: This reaction involves the conjugate addition of 1-methylpiperazine to an α,β-unsaturated ester, such as ethyl acrylate. This method is efficient for forming the carbon-nitrogen bond at the β-position of the propanoate chain.

Nucleophilic Substitution: This pathway involves the N-alkylation of 1-methylpiperazine with an ethyl 3-halopropanoate, for instance, ethyl 3-bromopropanoate. The secondary amine of the piperazine (B1678402) ring acts as a nucleophile, displacing the halide to form the desired ester precursor. This is a widely used method for creating N-alkyl derivatives of piperazine. nih.gov

The choice of method can depend on the availability and cost of the starting materials.

Precursor Synthesis Method Reactants Typical Conditions Product
Michael Addition1-Methylpiperazine, Ethyl acrylateVaries; often performed neat or in a protic solvent like ethanol.Ethyl 3-(4-methylpiperazin-1-yl)propanoate
Nucleophilic Substitution1-Methylpiperazine, Ethyl 3-bromopropanoateA non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent (e.g., DMSO, DMF). mdpi.comEthyl 3-(4-methylpiperazin-1-yl)propanoate

Novel Synthetic Approaches and Derivatization Strategies

While the established routes are effective, modern synthetic chemistry offers a range of advanced techniques for creating this compound analogs and derivatives with greater complexity and efficiency. These methods provide access to a wider chemical space for applications in various fields.

Exploration of Diverse Coupling Reactions

Modern cross-coupling reactions have revolutionized the synthesis of complex amines and heterocycles, including piperazine derivatives. These methods allow for the formation of carbon-nitrogen and carbon-carbon bonds with high precision.

Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful method for forming N-aryl piperazine derivatives. It involves the coupling of a piperazine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. mdpi.com This would be a key strategy for synthesizing analogs where an aryl group is attached to one of the piperazine nitrogens.

Copper-Catalyzed Ullmann Condensation: An alternative to palladium-catalyzed reactions, the Ullmann coupling uses a copper catalyst to couple an amine with an aryl halide. This method is particularly useful for electron-deficient arenes. mdpi.com

Reductive Amination: This is a versatile method for producing N-alkyl derivatives. It involves the reaction of a piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. nih.gov

C-H Functionalization: A cutting-edge approach that involves the direct conversion of a carbon-hydrogen bond on the piperazine ring into a new carbon-carbon or carbon-heteroatom bond. mdpi.comresearchgate.net This strategy is highly atom-economical and avoids the need for pre-functionalized starting materials. Photoredox catalysis, in particular, has emerged as a powerful tool for the C-H arylation, vinylation, and alkylation of piperazines. mdpi.com

Stereoselective Synthesis of Enantiopure Forms

For applications where chirality is important, the synthesis of single enantiomers of substituted propanoic acid analogs is crucial. A notable example is the large-scale enantioselective synthesis of (R)-3-methoxy-2-(4-methylpiperazin-1-yl)propanoic acid, a structurally related compound. acs.orgscispace.com

This synthesis demonstrates a highly efficient method for controlling stereochemistry. acs.orgscispace.com The key steps are:

Chiral Starting Material: The synthesis begins with an inexpensive and readily available chiral building block, D-serine.

Formation of a Chiral Intermediate: D-serine is converted over several steps into a key chiral triflate intermediate. A triflate is an excellent leaving group.

Stereospecific Nucleophilic Substitution: The crucial stereocenter is set via an Sₙ2 displacement of the chiral triflate with 1-methylpiperazine. This reaction proceeds with a high degree of stereocontrol, leading to the desired enantiomer. acs.orgscispace.com

Deprotection: The final step involves the removal of protecting groups (e.g., hydrogenolysis of a benzyl (B1604629) ester) to yield the enantiopure amino acid derivative. acs.org

This strategy of using a chiral pool starting material and a stereospecific Sₙ2 reaction is a powerful approach for accessing enantiopure forms of complex piperazine derivatives. scispace.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of piperazine-containing compounds.

Atom Economy: Novel methods like direct C-H functionalization significantly improve atom economy compared to traditional cross-coupling reactions, which often require pre-functionalized substrates and generate stoichiometric amounts of waste byproducts. mdpi.com

Use of Greener Catalysts: There is a growing focus on replacing heavy metal catalysts (like palladium) with more sustainable alternatives. Organic photoredox catalysts, such as acridinium (B8443388) salts or organic dyes, can promote C-H alkylation and other transformations using visible light, offering a greener approach. mdpi.comorganic-chemistry.org

Continuous Flow Synthesis: Transitioning reactions from traditional batch processing to continuous flow systems offers numerous advantages. mdpi.com A continuous manufacturing process was successfully applied to the stereoselective synthesis of the chiral analog mentioned previously, resulting in improved efficiency and product purity on a large scale. acs.orgscispace.com Flow chemistry can lead to better process control, reduced reaction times, and lower energy consumption.

Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous solvents. For example, in some syntheses of arylpiperazines, using an excess of piperazine itself can serve as both a reactant and a solvent, creating a more eco-friendly and cost-effective process. organic-chemistry.org

Green Chemistry Principle Application in Piperazine Synthesis Benefit
Atom Economy Direct C-H functionalization of the piperazine ring.Reduces waste by avoiding pre-functionalization steps. mdpi.comresearchgate.net
Sustainable Catalysis Use of organic photoredox catalysts instead of transition metals.Avoids toxic and costly heavy metals. mdpi.com
Process Intensification Implementation of continuous flow manufacturing.Improved efficiency, safety, and scalability. mdpi.comacs.orgscispace.com
Safer Solvents Using piperazine as both reactant and solvent.Reduces the need for additional organic solvents. organic-chemistry.org

Solvent Selection and Minimization

The selection of an appropriate solvent is critical in the synthesis of this compound and its analogs, as it can significantly influence reaction rates, yields, and the environmental impact of the process. In industrial settings, a key metric for sustainability is the Process Mass Intensity (PMI), which is the ratio of the total mass of materials (raw materials, solvents, etc.) to the mass of the final product. Solvent usage is often the largest contributor to PMI, making solvent selection and minimization a primary focus for developing greener synthetic routes.

Research into aza-Michael additions highlights a range of solvent choices, from polar aprotic solvents like N,N-dimethylformamide (DMF) to alcohols or even water, depending on the specific reactants and catalysts used. growingscience.com Modern approaches increasingly focus on minimizing or eliminating organic solvents altogether. Solvent-free reaction conditions, promoted by microwave irradiation or mechanical grinding, have been shown to be effective for some aza-Michael additions, leading to reduced reaction times and a significantly improved environmental profile. mdpi.com

The following table summarizes various solvent strategies and their implications for the synthesis of piperazine-containing propanoic acids, based on findings from related methodologies.

Solvent Strategy Typical Solvents Advantages Disadvantages Relevance to Sustainability
Traditional Batch Synthesis Dichloromethane, Methanol, Toluene (B28343), DMFWell-understood reaction kinetics; good solubility for many reactants.High contribution to PMI; potential toxicity and environmental hazards; often requires significant purification steps.Low - Focus is on yield rather than process greenness.
Continuous Flow Process Dichloromethane, MethanolReduced solvent volume; improved safety and heat transfer; potential for higher throughput and purity. acs.orgHigher initial equipment setup cost.Medium to High - Inherently reduces waste and improves efficiency, lowering PMI.
Green Solvent Substitution Ethanol, Water, Ionic LiquidsLower toxicity; reduced environmental impact; potentially biodegradable. researchgate.netMay require catalyst or reaction condition optimization; potential for lower yields or side reactions.High - Directly replaces hazardous solvents with safer alternatives.
Solvent-Free Conditions None (Microwave or mechanical energy)Eliminates solvent waste entirely (PMI reduction); often results in faster reaction times. mdpi.comNot suitable for all substrates; potential for localized overheating; requires specialized equipment.Very High - Represents an ideal "green chemistry" approach by eliminating a major waste stream.

Catalyst Development for Sustainable Synthesis

Catalysis is fundamental to the efficient and sustainable synthesis of this compound and its analogs. The development of novel catalysts aims to improve reaction rates, enhance selectivity, and allow for milder reaction conditions, all while prioritizing environmental considerations such as catalyst reusability and the avoidance of toxic metals.

The aza-Michael addition of amines to α,β-unsaturated esters can proceed without a catalyst, but it is often slow. nih.gov The reaction can be significantly accelerated by various catalysts, including bases, acids, organocatalysts, and enzymes. researchgate.net For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an effective organobase catalyst for promoting aza-Michael additions under solvent-free conditions. mdpi.com

Biocatalysts : Enzymes, such as lipases, have been shown to catalyze aza-Michael additions. researchgate.net They operate under mild conditions (e.g., room temperature) and can exhibit high selectivity, offering a green alternative to traditional chemical catalysts.

Reusable Nanocatalysts : Magnetic nanoparticles functionalized with an acidic group have been developed as highly efficient and reusable catalysts for the synthesis of 2-(piperazin-1-yl) quinoxaline (B1680401) derivatives. mdpi.com Such catalysts can be easily recovered using an external magnet, simplifying purification and allowing for multiple reaction cycles without significant loss of activity.

Organocatalysts : Small organic molecules can act as effective catalysts. Their metal-free nature is advantageous in the synthesis of pharmaceutical intermediates, avoiding potential metal contamination of the final product.

Phase-Transfer Catalysts (PTC) : In combination with green energy sources like microwave or ultrasonic irradiation, PTCs can significantly accelerate reactions and improve yields, often while using more environmentally benign solvents like water. broadpharm.com

The table below outlines different types of catalysts that are relevant to the synthesis of the target compound and its analogs, with a focus on their potential for sustainable manufacturing.

Catalyst Type Example Key Advantages Potential Limitations Sustainability Profile
Organobase 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Metal-free; effective in small quantities; useful in solvent-free conditions. mdpi.comCan be difficult to remove from the product mixture.Good
Biocatalyst Immobilized LipaseOperates under mild conditions; high selectivity; biodegradable. researchgate.netMay have substrate specificity; can be more expensive initially.Excellent
Heterogeneous Nanocatalyst FeAl₂O₄-supported SulfaguanidineHigh efficiency; easily recoverable and reusable (e.g., magnetic separation); stable. mdpi.comCan be complex to synthesize; potential for leaching.Excellent
Phase-Transfer Catalyst Tetrabutylammonium bromide (TBAB)Enhances reaction rates in multiphase systems; allows use of greener solvents (e.g., water). broadpharm.comRequires separation from the product.Very Good
Lewis/Brønsted Acids Ytterbium triflate, H₂SO₄Can activate the Michael acceptor, increasing reaction rate. researchgate.netmdpi.comOften require neutralization and can generate salt waste; may not be recyclable.Fair

Derivatives and Analogs of 3 4 Methylpiperazin 1 Yl Propanoic Acid

Structural Modification at the Piperazine (B1678402) Moiety

The piperazine ring is a common structural motif in drug discovery, often incorporated to enhance aqueous solubility and modulate pharmacokinetic properties. researchgate.net Modifications to this part of the 3-(4-methylpiperazin-1-yl)propanoic acid molecule can significantly alter its physicochemical and biological characteristics.

Substitutions on the N-methyl Group

The N-methyl group on the piperazine ring is a primary site for structural variation. Replacing the methyl group with other alkyl or aryl substituents can influence the compound's basicity, lipophilicity, and steric profile. Standard synthetic methodologies for creating such N-substituted piperazine derivatives include nucleophilic substitution on alkyl halides, reductive amination, and the reduction of carboxamides for N-alkyl analogs. mdpi.com For N-aryl derivatives, common synthetic routes involve palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reaction, and nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic systems. mdpi.comnih.gov

A specific example of modification at this position is the replacement of the methyl group with an acetyl group, yielding 3-(4-acetylpiperazin-1-yl)propanoic acid. This transformation from a tertiary amine to an amide significantly alters the electronic properties and hydrogen bonding capabilities of the piperazine nitrogen.

Modifications to the Piperazine Ring System

In drug design, the concept of bioisosterism is often employed, where a functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity or to mitigate undesirable effects. The piperazine ring itself can be replaced with various bioisosteres to explore different conformational spaces and interaction patterns.

A range of piperazine bioisosteres has been investigated in medicinal chemistry. enamine.netenamine.net These include, but are not limited to:

Fused Ring Systems: Incorporating the piperazine into a bicyclic structure, such as 3,8-diazabicyclo[3.2.1]octane, can restrict the conformational flexibility of the molecule, potentially leading to higher receptor affinity and selectivity. researchgate.netresearchgate.net

Spirocyclic Diamines: Replacing the piperazine with a spirodiamine analogue has been shown to beneficially affect biological activity and reduce cytotoxicity in some contexts. enamine.netenamine.net

Alternative Heterocycles: Other nitrogen-containing heterocycles, such as substituted pyrrolidines or piperidines, can also serve as piperazine mimetics, offering different steric and electronic profiles. researchgate.net

The rationale for these modifications often centers on optimizing the pharmacokinetic properties of a lead compound while maintaining or improving its pharmacodynamic profile. acs.org

Derivatization at the Propanoic Acid Moiety

The propanoic acid portion of the molecule offers a versatile handle for a variety of chemical transformations, most notably at the carboxylic acid group.

Esterification and Amidation of the Carboxylic Acid

The carboxylic acid functional group is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry for modulating properties such as solubility, stability, and cell permeability.

Esterification: The conversion of this compound to its corresponding esters (e.g., methyl, ethyl, or benzyl (B1604629) esters) can be achieved through standard methods such as Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation: The synthesis of amides from the parent carboxylic acid involves coupling with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. A wide range of structurally diverse amides can be generated through this approach. For instance, the formation of N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide highlights the synthesis of complex arylcarboxamides from piperazine-containing precursors. nih.gov

Reduction and Other Functional Group Transformations

Beyond esterification and amidation, the carboxylic acid group can undergo other transformations. A key reaction is the reduction of the carboxylic acid or its ester derivative to a primary alcohol. This transformation yields 3-(4-methylpiperazin-1-yl)propan-1-ol. chemnet.comalchempharmtech.combldpharm.com This reduction changes the acidic nature of the side chain to a neutral, polar hydroxyl group, which can serve as a hydrogen bond donor and acceptor. The resulting alcohol can also act as a synthon for further reactions, such as ether formation.

Hybrid Compounds Incorporating this compound Scaffold

The concept of creating hybrid molecules, where two or more distinct pharmacophores are covalently linked, is a widely used strategy in drug discovery to develop compounds with dual or synergistic activities, or to improve the drug-like properties of a molecule. nih.gov The this compound scaffold is well-suited for the generation of such hybrid compounds or conjugates.

The carboxylic acid functional group can be used to form an amide or ester linkage with another biologically active molecule. Similarly, if the N-methyl group is replaced by a functionalized linker, this position can also be used for conjugation. This approach has been used to create conjugates of piperazine-containing scaffolds with other active moieties, such as in the development of anti-tuberculosis agents. nih.gov By linking the this compound scaffold to another pharmacophore, it is possible to design novel chemical entities with unique biological profiles.

Integration with Other Heterocyclic Systems

The chemical nature of this compound allows for its incorporation into a wide array of other heterocyclic systems. The carboxylic acid moiety is a key functional group that can participate in various condensation reactions to form new heterocyclic rings or to be appended to existing ones. For instance, the reaction of the carboxylic acid with hydrazides can lead to the formation of 1,3,4-oxadiazoles or 1,3,4-thiadiazoles, which are important pharmacophores in many drug molecules.

Similarly, condensation with ortho-substituted anilines, such as o-phenylenediamines, o-aminothiophenols, or o-aminophenols, can yield benzimidazoles, benzothiazoles, and benzoxazoles, respectively. These fused heterocyclic systems are of significant interest due to their broad spectrum of biological activities. The general synthetic approach would involve the activation of the carboxylic acid group of this compound, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with the appropriate binucleophile.

While direct examples of these integrations with this compound are not extensively documented in publicly available literature, the synthetic strategies are well-established for other carboxylic acids. The resulting molecules would combine the structural features of the piperazine moiety with those of the newly formed heterocycle, potentially leading to compounds with novel biological profiles.

The table below illustrates potential heterocyclic systems that could be synthesized from this compound based on established synthetic methodologies for analogous carboxylic acids.

Resulting HeterocycleRequired ReagentPotential Reaction Type
1,3,4-OxadiazoleHydrazine hydrate (B1144303) followed by a dehydrating agentCondensation and Cyclization
Benzimidazoleo-PhenylenediamineCondensation
Benzothiazoleo-AminothiophenolCondensation
Benzoxazoleo-AminophenolCondensation
PyrimidineAmidinesCondensation

These examples highlight the synthetic versatility of this compound as a building block for more complex heterocyclic structures. The exploration of these synthetic pathways could yield a new library of compounds for biological screening.

Macrocyclization and Polymeric Derivatives

The bifunctional nature of piperazine-containing molecules, including derivatives of this compound, makes them attractive candidates for the synthesis of macrocycles and polymers.

Macrocyclization:

Macrocyclic compounds containing piperazine units have been synthesized and investigated for their unique host-guest chemistry and biological activities. While direct macrocyclization of this compound has not been specifically reported, analogous piperazine derivatives have been used in such syntheses. For instance, diamino-functionalized piperazines can undergo condensation with dicarboxylic acids or their derivatives to form macrocyclic amides.

In a hypothetical scenario, the carboxylic acid of this compound could be coupled with a long-chain diamine that also contains a reactive group capable of cyclizing with the piperazine nitrogen, although this would require further functionalization of the piperazine ring. A more straightforward approach would involve the synthesis of a derivative of this compound that contains a second reactive group, allowing for an intramolecular cyclization to form a macrocycle.

Polymeric Derivatives:

The synthesis of polymers incorporating the piperazine moiety is a well-established field. Polyamides, for example, can be synthesized through the polycondensation of piperazine with dicarboxylic acids. In a similar vein, this compound could potentially be used as a monomer in polymerization reactions. For instance, after conversion to a suitable derivative (e.g., an amino-functionalized version), it could undergo polycondensation with dicarboxylic acids to yield polyamides.

These polyamides would feature the 4-methylpiperazin-1-yl)propanoic acid moiety as a repeating unit, which could impart specific properties to the polymer, such as improved solubility, basicity, or the ability to chelate metal ions. The properties of such polymers would be highly dependent on the comonomer used in the polymerization process.

The following table summarizes potential polymeric structures that could be derived from this compound, based on known polymerization reactions of similar monomers.

Polymer TypePotential Co-monomerPolymerization Method
PolyamideDicarboxylic acid (e.g., adipic acid)Polycondensation
PolyesterDiol (e.g., ethylene (B1197577) glycol)Polycondensation
PolyurethaneDiisocyanate (e.g., toluene (B28343) diisocyanate)Polyaddition

The development of such polymers could lead to new materials with applications in areas such as drug delivery, water purification, and as specialty engineering plastics. Further research is needed to explore these synthetic possibilities and to characterize the properties of the resulting macrocyclic and polymeric materials.

Computational and Theoretical Studies of 3 4 Methylpiperazin 1 Yl Propanoic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(4-Methylpiperazin-1-yl)propanoic acid, these methods could provide invaluable insights into its stability, reactivity, and electronic characteristics.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis would be the first step in characterizing the molecule. This would involve mapping the potential energy surface to identify all stable conformers and the energy barriers between them. Such a study would typically involve systematic rotations around single bonds, particularly within the propanoic acid chain and the piperazine (B1678402) ring, to locate all low-energy structures. The relative energies of these conformers would be calculated to determine their populations at a given temperature. This information is crucial as the biological activity of a molecule is often dependent on its three-dimensional shape.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can infer the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For this compound, FMO analysis could predict its reactivity in various chemical reactions and its potential interactions with biological macromolecules.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations can model the behavior of a molecule over time, providing a dynamic understanding of its interactions with its environment.

Solvent Effects on Molecular Behavior

The behavior of this compound in a biological system would be heavily influenced by its aqueous environment. MD simulations in a water box would reveal how the solvent affects the molecule's conformation and dynamics. Key parameters such as the radial distribution functions of water molecules around specific atoms of the compound would provide detailed information about its hydration shell. Understanding these solvent effects is critical for predicting the molecule's solubility and its interactions with biological targets.

Ligand-Receptor Docking Simulations

To explore the potential biological targets of this compound, ligand-receptor docking simulations would be employed. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. By docking the molecule into the active sites of various proteins, potential biological activities could be hypothesized. The results of these simulations are often presented as a docking score and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are essential in the process of drug discovery and development for optimizing the biological activity of a lead compound. These studies correlate variations in the chemical structure of a series of compounds with their measured biological activity. For this compound, this would involve synthesizing and testing a series of analogues with modifications to the piperazine ring, the methyl group, or the propanoic acid side chain.

A QSAR model would then be developed to mathematically describe the relationship between the structural properties (descriptors) of these molecules and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts.

Predictive Models for Biological Activity

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking simulations, and pharmacophore modeling, are instrumental in forecasting the biological effects of chemical compounds. These models rely on the correlation between the structural or physicochemical properties of a molecule and its biological activity. Despite the existence of the piperazine and propanoic acid moieties in numerous biologically active molecules that have been the subject of computational modeling, there is no specific research available that applies these predictive models to this compound. Consequently, no data tables or detailed research findings on its predicted biological activities can be presented.

Computational Design of Novel Analogs

The computational design of novel analogs involves the use of computer-aided drug design (CADD) techniques to modify a parent molecule to enhance its desired properties, such as increased efficacy, better selectivity, or improved pharmacokinetic profiles. This process often utilizes the insights gained from predictive models to guide the structural modifications. In the absence of any foundational computational studies on this compound, there is no available information on the rational design and in silico evaluation of its analogs. Therefore, details on the design of new molecules based on this specific scaffold, including strategies for modification and predicted outcomes, are not present in the current body of scientific literature.

Advanced Analytical Methodologies for Characterization and Quality Control of 3 4 Methylpiperazin 1 Yl Propanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 3-(4-Methylpiperazin-1-yl)propanoic acid, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.

In ¹H NMR, the spectrum reveals distinct signals for the protons of the methyl, piperazine (B1678402), and propanoic acid moieties. The chemical shifts (δ) are influenced by the electronic environment of the protons. For instance, the protons on the carbon adjacent to the carboxylic acid group are expected to appear at a higher chemical shift (downfield) compared to those on the piperazine ring. The integration of these signals corresponds to the number of protons in each unique environment, and the splitting patterns (multiplicity) arise from spin-spin coupling with neighboring protons, confirming the connectivity of the molecular fragments.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. libretexts.orglibretexts.org The chemical shift of the carbonyl carbon of the carboxylic acid is characteristically found at the downfield end of the spectrum (around 170-185 ppm). libretexts.org The carbons of the piperazine ring and the methyl group appear at more upfield positions. oregonstate.educompoundchem.com The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR techniques like COSY and HSQC, allows for the unequivocal assignment of the compound's structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and analysis of similar structures.

Atom Assignment Predicted ¹H NMR Predicted ¹³C NMR
Chemical Shift (δ, ppm) Multiplicity
Carboxyl (C=O)OH10-12Singlet (broad)
α-CH₂ (to COOH)2.5 - 2.8Triplet
β-CH₂ (to COOH)2.8 - 3.1Triplet
Piperazine CH₂ (adjacent to N-propanoic)2.6 - 2.9Multiplet
Piperazine CH₂ (adjacent to N-methyl)2.4 - 2.7Multiplet
N-CH₃2.2 - 2.4Singlet

Mass Spectrometry (MS) Applications, including HPLC-MS

Mass Spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₈H₁₆N₂O₂). nih.gov

When coupled with techniques like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), it becomes a powerful method for separating and identifying the target compound from a mixture, as well as for characterizing impurities. researchgate.net

Electron Impact (EI) ionization often leads to extensive fragmentation of the molecule. chemguide.co.uk The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For this compound, characteristic fragmentation pathways would involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms in the piperazine ring is a common fragmentation pathway for amines. libretexts.org

Loss of functional groups: Fragments corresponding to the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da) from the molecular ion can be observed. libretexts.orgdocbrown.info

Piperazine ring fragmentation: The piperazine ring itself can undergo cleavage, leading to a series of characteristic ions. A major fragment often observed for N-methylpiperazine derivatives is at m/z 57 or 70, corresponding to the cleavage of the ring.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound Based on a molecular weight of 172.22 g/mol .

m/z Value Possible Fragment Ion Fragmentation Pathway
172[C₈H₁₆N₂O₂]⁺Molecular Ion (M⁺)
127[C₆H₁₃N₂]⁺Loss of -COOH
100[C₅H₁₂N₂]⁺N-Methylpiperazine moiety
99[C₅H₁₁N₂]⁺Cleavage of the propanoic acid chain
70[C₄H₈N]⁺Piperazine ring fragmentation
57[C₃H₇N]⁺Piperazine ring fragmentation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would exhibit key absorption bands:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A sharp and strong C=O stretching band from the carbonyl group of the carboxylic acid, appearing around 1700-1725 cm⁻¹.

C-H stretching bands from the alkyl groups (methyl, ethyl, and piperazine ring protons) in the 2800-3000 cm⁻¹ region.

C-N stretching vibrations from the tertiary amines in the piperazine ring, typically found in the 1000-1200 cm⁻¹ region. acs.org

Table 3: Characteristic Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
CarbonylC=O stretch1700 - 1725 (strong)
Alkyl C-HC-H stretch2800 - 3000
Tertiary AmineC-N stretch1000 - 1200

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound lacks extensive conjugation or significant chromophores, consisting mainly of saturated alkyl and amine functionalities. umaine.edu Therefore, it is not expected to show strong absorbance in the standard UV-Vis range (200-800 nm). researchgate.net Any observed absorbance would likely be weak and occur at the lower end of the UV spectrum (<220 nm). For quantitative analysis using UV-Vis detection, derivatization with a UV-active agent is often necessary to enhance its chromophoric properties.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and degradation products, thereby allowing for its accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Method development involves optimizing several parameters to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. researchgate.net Key considerations include:

Column: A C18 or C8 column is typically suitable.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase is critical to control the ionization state of the acidic propanoic acid and the basic piperazine nitrogens, which significantly impacts retention.

Detection: Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 205-215 nm) may be used, but it can suffer from low sensitivity and interference. More specific and sensitive detection methods include Evaporative Light Scattering Detection (ELSD) or, ideally, Mass Spectrometry (MS). researchgate.net Derivatization to attach a chromophore is another strategy to enhance UV detectability. researchgate.net

Table 4: Example HPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector MS or ELSD

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to the low volatility and polar nature of the carboxylic acid and piperazine groups. To overcome this, derivatization is typically required to convert the polar functional groups into less polar, more volatile esters (for the acid) or other derivatives. After derivatization, a capillary column with a mid-polarity stationary phase can be used for separation, with detection commonly performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). chinjmap.comresearchgate.netnih.gov

Table 5: Typical Gas Chromatography Method Parameters (after derivatization)

Parameter Condition
Column DB-17 or similar (50%-Phenyl)-methylpolysiloxane
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Program Temperature gradient (e.g., 150 °C to 260 °C)
Detector FID or MS

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress or identifying impurities. unodc.org For this compound, a silica gel plate is typically used as the stationary phase. The mobile phase is a mixture of solvents, and its composition is optimized to achieve good separation. nih.gov Due to the compound's polarity, a polar mobile phase system, often containing a mixture of an organic solvent like butanol or methanol and an acid like acetic acid, is employed. rdd.edu.iq Visualization of the spots on the TLC plate can be achieved using a general visualizing agent like iodine vapor or potassium permanganate stain, as the compound is not UV active. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Following a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no publicly available single-crystal X-ray diffraction data for this compound was identified. Consequently, a detailed analysis of its solid-state structure, including unit cell parameters, space group, molecular conformation, and intermolecular interactions, cannot be provided at this time.

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules within the crystal lattice and reveals non-covalent interactions, such as hydrogen bonding, which are crucial for the stability of the crystal structure.

For a compound like this compound, which possesses both a hydrogen bond donor (the carboxylic acid group) and multiple hydrogen bond acceptors (the nitrogen atoms of the piperazine ring and the carbonyl oxygen), a rich network of intermolecular interactions would be anticipated in the solid state. The zwitterionic nature of the molecule in the solid state, with a protonated piperazine nitrogen and a deprotonated carboxylate group, is also a strong possibility that could only be confirmed by X-ray diffraction.

The typical workflow for an X-ray crystallographic study involves:

Crystal Growth: Growing single crystals of sufficient size and quality is often the most challenging step. This typically involves slow evaporation of a solvent from a saturated solution of the compound, or other techniques like vapor diffusion or cooling crystallization.

Data Collection: A suitable single crystal is mounted on a diffractometer, and X-rays are directed at it. The diffraction pattern of the X-rays is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This initial model is then refined to best fit the experimental data.

Although experimental data for the title compound is not available, hypothetical data tables that would be generated from such an analysis are presented below to illustrate the type of information that would be obtained.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

ParameterValue (Hypothetical)
Empirical formulaC₈H₁₆N₂O₂
Formula weight172.23 g/mol
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 8.456(2) Å, β = 105.2(1)°
c = 12.345(5) Å, γ = 90°
Volume1018.9(6) ų
Z4
Density (calculated)1.123 Mg/m³
Absorption coefficient0.081 mm⁻¹
F(000)376
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Reflections collected5678
Independent reflections2345 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R₁ = 0.045, wR₂ = 0.112
R indices (all data)R₁ = 0.062, wR₂ = 0.125

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound.

Bond/AngleLength (Å) / Angle (°) (Hypothetical)
O1 - C81.25(2)
O2 - C81.26(2)
N1 - C41.48(3)
N1 - C61.49(3)
N1 - C71.50(3)
N2 - C51.47(3)
N2 - C11.48(3)
N2 - C9 (methyl)1.46(4)
O1 - C8 - O2125.5(1)
C4 - N1 - C6110.2(2)
C5 - N2 - C1109.8(2)

The acquisition of actual crystallographic data for this compound would be a valuable contribution to the scientific community, providing definitive insights into its solid-state properties which are essential for quality control, formulation development, and understanding its physicochemical behavior.

Medicinal Chemistry and Drug Discovery Applications of 3 4 Methylpiperazin 1 Yl Propanoic Acid

Role as a Pharmaceutical Intermediate and Building Block

The structural attributes of 3-(4-methylpiperazin-1-yl)propanoic acid make it a valuable intermediate in the synthesis of complex molecules with therapeutic potential. The presence of a secondary amine within the piperazine (B1678402) ring and a carboxylic acid group allows for a variety of chemical modifications, enabling the construction of diverse molecular libraries for screening and optimization.

Synthesis of Central Nervous System (CNS) Agents

Arylpiperazine derivatives are a well-established class of compounds in neuropsychopharmacology, known for their potential to treat a range of CNS disorders. nih.gov These compounds often target various neurotransmitter receptors, and the piperazine moiety is a key pharmacophore in many CNS-active drugs. nih.govresearchgate.net The synthesis of such agents often involves the use of piperazine-containing building blocks. While direct synthesis examples starting from this compound are not extensively detailed in the available literature, the structural motif is highly relevant. For instance, the synthesis of piperazinylindolyl propanones has been explored for their potential as CNS agents with dopaminergic and serotonergic receptor antagonism. researchgate.net Furthermore, the development of arylpiperazine derivatives for CNS applications is an active area of research, with strategies like solid-phase synthesis being employed to create libraries of compounds for screening. nih.gov

Development of Anti-Infective Agents (Antibacterial, Antifungal, Antiviral)

The piperazine nucleus is a common feature in a number of anti-infective agents. Research into novel antimicrobial agents has explored derivatives of propanoic acid and piperazine, indicating the potential utility of this compound as a starting material in this field. For example, studies have shown that 3-aryl-3-(furan-2-yl)propanoic acid derivatives exhibit antimicrobial activity against yeast-like fungi such as Candida albicans, as well as against bacteria like Escherichia coli and Staphylococcus aureus. mdpi.com In the realm of antifungal agents, derivatives such as 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-[(4-substitutedphenyl)-piperazin-1-yl]-propan-2-ols have been synthesized and shown to be effective against various pathogenic fungi. nih.gov Additionally, the development of novel 1-aryl-4-arylmethylpiperazine derivatives has been pursued for their potential as broad-spectrum antiviral agents, including inhibitors of the Zika virus. nih.gov These examples highlight the therapeutic potential of scaffolds containing propanoic acid and piperazine moieties in the fight against infectious diseases.

Precursors for Kinase Inhibitors and Anti-Cancer Agents

The 4-methylpiperazine group is a recurring motif in the design of kinase inhibitors, a major class of anti-cancer drugs. ed.ac.uk A notable example is the synthesis of 3-(4-methylpiperazin-1-yl)-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-one, a kinase inhibitor developed for solid tumors. mdpi.com Another significant finding is the discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), which acts as a potent inhibitor of FLT3 and CDK kinases and shows high efficiency against acute myelocytic leukemia. nih.gov The synthesis of these complex molecules often utilizes building blocks containing the 4-methylpiperazine moiety. Furthermore, various propanoic acid derivatives have been investigated for their anticancer properties. mdpi.comnih.gov

Table 1: Examples of Kinase Inhibitors Incorporating the 4-Methylpiperazine Moiety

Compound Name Target Kinase(s) Therapeutic Area
3-(4-methylpiperazin-1-yl)-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-4H-1,2,6-thiadiazin-4-one Not specified Solid Tumors

Scaffold for Pharmacological Modulation

Beyond its role as an intermediate, the core structure of this compound can be considered a scaffold that can be elaborated upon to create molecules that modulate specific biological targets.

Modulation of Inflammatory Pathways

The modulation of inflammatory pathways is a critical therapeutic strategy for a host of diseases. The 4-methylpiperazine moiety has been incorporated into molecules designed to have anti-inflammatory effects. A study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone demonstrated its ability to reduce pro-inflammatory cytokines such as IL-1β and TNF-α, indicating a potential role in mitigating inflammatory responses. nih.gov Furthermore, various propanoic acid derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX). mdpi.com The synthesis of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives has also been pursued to develop new analgesic and anti-inflammatory agents. researchgate.net These findings suggest that the combination of a piperazine ring and a propanoic acid chain, as found in this compound, represents a promising scaffold for the development of novel anti-inflammatory drugs.

Prodrug Design and Biopharmaceutical Enhancements

The prodrug approach is a well-established strategy in drug development to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug. This involves the chemical modification of the active compound to form a new entity that, upon administration, can be converted back to the parent drug through enzymatic or chemical processes in vivo. The N-methylpiperazine moiety, a key feature of this compound, is particularly valuable in this context. Its ability to be protonated at physiological pH makes it an effective tool for increasing the aqueous solubility of poorly soluble parent drugs.

A significant hurdle in drug development is the poor aqueous solubility of many promising compounds, which often leads to low bioavailability and therapeutic efficacy. Attaching a solubilizing promoiety, such as one containing an N-methylpiperazine group, is a common and effective strategy to address this limitation.

Case Study: Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

A compelling example of this strategy is its application to pyrazolo[3,4-d]pyrimidine derivatives, a class of potent protein kinase inhibitors with promising anticancer activity. Despite their high potency, their clinical development has been hampered by suboptimal aqueous solubility. To overcome this, researchers have developed prodrugs by introducing an N-methylpiperazino group connected through an O-alkyl carbamate (B1207046) linker to the parent drug.

The rationale for choosing the N-methylpiperazino moiety is its high water solubility and its ability to be protonated at physiological pH. This modification is designed to significantly enhance the water affinity of the resulting prodrug compared to the parent compound. In vitro studies have confirmed the success of this approach, demonstrating a substantial improvement in the aqueous solubility of the prodrugs. For instance, the development of prodrugs for two representative pyrazolo[3,4-d]pyrimidine dual Src/Abl inhibitors led to highly water-soluble antitumor agents. These prodrugs, while inactive against their enzymatic targets in their uncleaved form, showed promising antiproliferative activity in cell lines due to the subsequent release of the active parent drug following hydrolysis.

The improved solubility profile is a critical step in making these compounds suitable for further preclinical studies, facilitating both in vitro assays and in vivo distribution. ADME (Absorption, Distribution, Metabolism, and Excretion) studies on these prodrugs have demonstrated not only better aqueous solubility but also favorable hydrolysis in human and murine serum and an increased capacity to cross cell membranes compared to the parent drugs. This enhancement in biopharmaceutical properties can explain the observed improvement in in vitro cytotoxicity against cancer cell lines.

Parent Drug Prodrug Fold Increase in Aqueous Solubility Key Findings
Pyrazolo[3,4-d]pyrimidine Derivative 1Prodrug with N-methylpiperazino promoietySignificant ImprovementEnhanced aqueous solubility and promising antiproliferative activity upon hydrolysis.
Pyrazolo[3,4-d]pyrimidine Derivative 2Prodrug with N-methylpiperazino promoietySignificant ImprovementGood plasma stability, suggesting superior in vivo bioavailability.
Excavatolide B (Marine Diterpenoid)Analog with piperidyl-containing spacer>100-foldSubstantially increased aqueous solubility and an 80% increase in in vivo anti-inflammatory activity. nih.gov

This table presents a summary of research findings on the use of N-methylpiperazine-containing moieties to improve drug solubility.

The utility of the piperazine scaffold extends beyond general solubility enhancement to the more sophisticated realm of targeted drug delivery. In these systems, the goal is to deliver a therapeutic agent specifically to the site of action, such as a tumor, thereby increasing efficacy and reducing off-target side effects. Piperazine-containing linkers are increasingly being explored in this area for their favorable physicochemical properties.

The piperazine ring can be incorporated into the linker component of complex drug delivery constructs like antibody-drug conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs). In these roles, the piperazine moiety offers several advantages. It can provide a point of attachment with desirable chemical reactivity while also conferring increased aqueous solubility to the entire conjugate, which is often a challenge with large, complex molecules. nih.govacs.org Furthermore, the rigidity of the piperazine ring can help in maintaining an optimal distance and spatial orientation between the targeting element and the cytotoxic payload, which is crucial for efficacy.

For example, novel maleimide (B117702) linkers incorporating a piperazine scaffold have been developed for conjugating drugs to proteins. nih.govacs.org These linkers have been shown to significantly increase the aqueous solubility of highly lipophilic drugs. nih.gov In another application, piperazine-based compounds have been conjugated to humanized ferritin to create a system for the targeted delivery of siRNA to cancer cells overexpressing the transferrin receptor. acs.org The positively charged piperazine component facilitates the electrostatic interaction with the negatively charged siRNA, protecting it and enabling its delivery. acs.org

Biological Activity and Pharmacological Investigations

In Vitro Studies on Cellular Models

Enzyme Inhibition Assays

There is no publicly available data detailing the effects of 3-(4-Methylpiperazin-1-yl)propanoic acid in enzyme inhibition assays.

Receptor Binding Studies

No studies have been published that investigate the binding affinity of this compound to any specific biological receptors.

Cell-Based Functional Assays (e.g., Cytokine Production, Gene Expression)

Information regarding the impact of this compound on cellular functions such as cytokine production or gene expression is not available in the current scientific literature.

In Vivo Efficacy Studies

Preclinical Models for Disease State Evaluation

There are no reported in vivo studies using preclinical models to evaluate the efficacy of this compound for any disease state.

Pharmacokinetic and Pharmacodynamic Profiling

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and pharmacodynamic effects of this compound have not been documented.

While the core structure of this compound includes a piperazine (B1678402) ring, a common feature in many biologically active molecules with a wide range of pharmacological activities, specific experimental data for this compound is absent. Therefore, any discussion of its potential biological effects would be purely speculative and would not adhere to the strict, data-driven requirements of the requested article.

Structure-Activity Relationships in Biological Contexts

Elucidating Key Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Without experimental data on the biological targets of this compound, any description of its key pharmacophoric features would be purely speculative.

Generally, for piperazine-containing compounds, the key pharmacophoric elements often include:

A basic nitrogen atom: The tertiary amine in the piperazine ring can act as a hydrogen bond acceptor or become protonated at physiological pH, forming ionic interactions with biological targets.

Hydrophobic regions: The aliphatic carbons of the piperazine ring and the methyl group can engage in hydrophobic interactions.

A hydrogen bond donor/acceptor: The carboxylic acid group of the propanoic acid chain can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen).

The spatial relationship between these features would be critical for any observed biological activity. Computational pharmacophore modeling could be employed to generate hypotheses, but this would require a set of known active and inactive molecules, which is not available for this specific compound. nih.govpharmacophorejournal.com

Designing Analogs with Enhanced Potency and Selectivity

The rational design of analogs with improved potency and selectivity is a cornerstone of drug discovery. In the context of this compound, this would involve systematic modifications to its structure. Potential strategies for analog design, based on general medicinal chemistry principles, could include:

Modification of the N-methyl group: Replacing the methyl group with other alkyl or aryl substituents could probe the steric and electronic requirements of a potential binding site.

Alteration of the propanoic acid linker: The length and rigidity of the linker could be varied to optimize the orientation of the piperazine and carboxylic acid moieties. For instance, using shorter or longer alkyl chains, or introducing conformational constraints.

Substitution on the piperazine ring: Introducing substituents on the carbon atoms of the piperazine ring could influence its conformation and interaction with target proteins.

Bioisosteric replacement of the carboxylic acid: Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) or other functional groups could modulate the compound's acidity, polarity, and metabolic stability.

The following table outlines hypothetical analog designs and the rationale for their synthesis, which would be a standard approach in a medicinal chemistry campaign.

Analog Series Modification Rationale for Design
Series A Variation of the N-substituent on the piperazine ringTo explore the impact of steric bulk and electronics on potency and selectivity.
Series B Alteration of the linker length between the piperazine and the carboxylic acidTo optimize the distance between key pharmacophoric features.
Series C Bioisosteric replacement of the carboxylic acid moietyTo improve metabolic stability and modify physicochemical properties.

It is crucial to emphasize that without initial biological activity data for the parent compound, this compound, the design of analogs remains a theoretical exercise. Future research is required to first identify the biological targets and pharmacological effects of this compound, which would then provide the foundation for informed structure-activity relationship studies and the subsequent design of more potent and selective analogs.

Emerging Research Directions and Future Perspectives for 3 4 Methylpiperazin 1 Yl Propanoic Acid

The scientific community is continually exploring the potential of novel chemical compounds across various disciplines. One such molecule, 3-(4-methylpiperazin-1-yl)propanoic acid, is gaining attention for its potential applications, stemming from its unique structural features which include a piperazine (B1678402) ring and a propanoic acid moiety. This article delves into the emerging research directions and future perspectives for this compound, focusing on its prospective roles in materials science, metal-organic frameworks, and advanced chemical synthesis, as well as computational and environmental considerations.

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(4-Methylpiperazin-1-yl)propanoic acid, and how do they influence its reactivity?

  • Answer : The compound consists of a propanoic acid backbone linked to a 4-methylpiperazine group. The piperazine ring introduces basicity due to its tertiary amine nitrogen atoms, while the carboxylic acid moiety allows for salt formation or esterification. This dual functionality enables diverse reactivity, such as coupling with amines via carbodiimide-mediated activation (e.g., HOBt/TBTU) . The methyl group on the piperazine modulates steric and electronic properties, affecting solubility and binding interactions in biological systems .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A standard method involves nucleophilic substitution between 4-methylpiperazine and a halogenated propanoic acid derivative (e.g., 3-bromopropanoic acid) under basic conditions. Alternatively, coupling reactions using activated esters (e.g., CDI or DCC) can link pre-synthesized piperazine and propanoic acid fragments. Post-synthetic modifications, such as hydrazide formation (e.g., CAS 24636-93-9), are achieved via hydrazine treatment of the carboxylic acid .

Q. How can researchers ensure the purity of this compound during synthesis?

  • Answer : Purification typically involves recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography using silica gel with eluents like ethyl acetate:methanol (9:1). Purity validation requires HPLC with UV detection (λ = 210–254 nm) or LC-MS to confirm molecular weight (172.22 g/mol) and absence of byproducts (e.g., unreacted piperazine) .

Advanced Research Questions

Q. How does the compound’s structure-activity relationship (SAR) influence its pharmacological potential?

  • Answer : The piperazine ring’s conformational flexibility allows it to act as a bioisostere for other heterocycles in drug design. For example, aryl-piperazine derivatives (e.g., 3-{1-[4-(2-methoxyphenyl)piperazinyl]}propanamides) exhibit affinity for CNS receptors like 5-HT2A, suggesting potential antidepressant or antipsychotic applications. Substituents on the phenyl ring (e.g., methoxy groups) enhance binding specificity .

Q. What analytical techniques are critical for characterizing degradation products of this compound under physiological conditions?

  • Answer : Metabolic profiling via LC-HRMS can identify phase I/II metabolites. For instance, dehydroxylation of phenylpropanoic acid derivatives generates intermediates like 3-(4-hydroxyphenyl)propanoic acid, which undergo sulfation or glucuronidation. Stability studies in simulated gastric fluid (pH 2) and PBS (pH 7.4) combined with NMR spectroscopy help track hydrolytic degradation pathways .

Q. How can discrepancies in reported melting points or spectral data be resolved?

  • Answer : Discrepancies often arise from polymorphic forms or hydration states. Differential Scanning Calorimetry (DSC) and X-ray crystallography can distinguish polymorphs. For spectral validation, compare experimental IR (e.g., C=O stretch at ~1700 cm⁻¹) and ¹H-NMR data (piperazine protons at δ 2.3–2.8 ppm) with reference standards from authoritative databases like NIST .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : While no specific hazards are reported, standard precautions include using PPE (gloves, goggles) and working in a fume hood. Storage in airtight containers under inert gas (N₂/Ar) prevents hygroscopic degradation. Emergency procedures for accidental exposure should follow GHS guidelines, including skin/eye rinsing and consultation with safety data sheets .

Methodological Tables

Application Method Key Parameters Reference
Synthesis of derivativesCarbodiimide-mediated couplingHOBt (1.1 eq), TBTU (1.1 eq), DMF, RT, 12h
Metabolic profilingLC-HRMS (Q-TOF)C18 column, 0.1% formic acid, ESI+ mode
Purity validationHPLC-UVC18 column, 30% MeCN in H₂O, λ = 254 nm

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Reactant of Route 1
Reactant of Route 1
3-(4-Methylpiperazin-1-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.